molecular formula C17H14FN3O5S2 B3006258 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895483-31-5

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B3006258
CAS No.: 895483-31-5
M. Wt: 423.43
InChI Key: ZMUYVGZIRSBWQN-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895483-31-5) is a synthetic small molecule with a molecular formula of C17H14FN3O5S2 and a molecular weight of 423.4 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding derivatives with a wide spectrum of biological activities . Benzothiazole analogs have been extensively investigated for their potential as therapeutic agents and are reported to exhibit significant urease inhibitory activity . Research indicates that such compounds can bind to the non-metallic active site of the urease enzyme, with structure-activity relationship studies highlighting that hydrogen-bonding interactions between the acetamide derivative and the enzyme are crucial for its inhibition efficacy . Furthermore, the benzothiazole nucleus is a key structural motif in the development of inhibitors for various enzymes, including cyclooxygenase-2 (COX-II), which is a significant therapeutic target in inflammation-related pathologies . The specific structural features of this reagent—including the 3-ethyl group, 6-nitro substituent, and (4-fluorophenyl)sulfonyl acetamide moiety—make it a valuable and sophisticated building block for chemical synthesis and a candidate for probing novel biological mechanisms in hit-to-lead optimization campaigns. This product is intended for use in non-clinical research, such as in vitro bioactivity screening, enzymatic assay development, and as a synthetic intermediate. It is supplied for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-2-20-14-8-5-12(21(23)24)9-15(14)27-17(20)19-16(22)10-28(25,26)13-6-3-11(18)4-7-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUYVGZIRSBWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's structure, featuring a benzo[d]thiazole moiety and a sulfonamide group, suggests it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The molecular formula of the compound is C16H16N2O4S, and its structure can be represented as follows:

 E N 3 ethyl 6 nitrobenzo d thiazol 2 3H ylidene 2 4 fluorophenyl sulfonyl acetamide\text{ E N 3 ethyl 6 nitrobenzo d thiazol 2 3H ylidene 2 4 fluorophenyl sulfonyl acetamide}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, inducing cytotoxicity.
  • Cell Membrane Interaction : The compound's lipophilicity may facilitate its passage through cell membranes, enhancing its bioavailability and efficacy against target cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzo[d]thiazole nucleus have shown potent activity against various cancer cell lines, including breast and glioblastoma tumors.

A study involving thiosemicarbazones derived from similar structures demonstrated IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells, indicating high potency at low concentrations .

CompoundCell LineIC50 (nM)Mechanism
Compound AGlioblastoma50Apoptosis induction
Compound BBreast Cancer30Enzyme inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Similar compounds have shown effectiveness against bacterial strains, suggesting that the benzo[d]thiazole framework may contribute to antimicrobial activity through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Case Study on Antitumor Activity : A series of benzo[d]thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications at the 6-position of the benzo[d]thiazole significantly enhanced anticancer activity compared to unmodified analogs .
  • Case Study on Enzyme Inhibition : Research demonstrated that certain derivatives effectively inhibited myeloid cell leukemia 1 (Mcl-1) protein, a critical factor in cancer cell survival. This inhibition led to increased apoptosis in treated cells, highlighting the therapeutic potential of these compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide exhibit notable anticancer properties. A study highlighted that derivatives of benzo[d]thiazole can inhibit the myeloid cell leukemia 1 (Mcl-1) protein, which is crucial in cancer cell survival. The compound's design suggests it may be effective against various cancers, including breast and lung cancer .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Similar compounds have been documented to show activity against a range of pathogens, including bacteria and fungi, making it a candidate for further investigation in infectious disease treatment .

Anti-inflammatory Properties

Given the presence of the nitro group and the thiazole moiety, there is potential for anti-inflammatory applications. Compounds with similar functionalities have been shown to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Pesticide Development

The biological activity of this compound suggests its utility as a pesticide or herbicide. Its efficacy against specific pathogens could lead to its development as a crop protection agent, enhancing agricultural productivity while minimizing chemical residues.

Polymer Chemistry

The stability and unique chemical structure of this compound may allow it to be incorporated into polymers or coatings. Research into similar compounds has shown promise in improving material properties such as durability and resistance to environmental degradation .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-NitrothiazoleNitro group on thiazoleAntimicrobial
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesVarious substituentsAnticancer, anti-inflammatory

This table illustrates how this compound compares with other compounds in terms of structure and biological activity.

Case Study 1: Anticancer Efficacy

A study investigated the effects of benzo[d]thiazole derivatives on cancer cell lines, revealing that certain modifications led to increased apoptosis in cancer cells. The presence of the nitro group was found to enhance the compound's ability to induce cell death through oxidative stress mechanisms .

Case Study 2: Agricultural Application

In field trials, a related thiazole compound demonstrated significant efficacy against fungal pathogens affecting crops, leading to improved yield and quality. This suggests that this compound could similarly be effective in agricultural settings.

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazole Derivatives

Compound Name Benzothiazole Substituents Acetamide/Sulfonamide Group Molecular Weight Key Inferred Properties
Target Compound 3-ethyl, 6-nitro 4-fluorophenylsulfonyl Not provided High electrophilicity (nitro), moderate lipophilicity (ethyl)
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide 3-methyl, 6-ethoxy 4-fluorophenylsulfonyl 408.5 Increased lipophilicity (ethoxy), reduced electrophilicity
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl, 6-fluoro 3-fluorobenzamide Not provided Electron-withdrawing fluoro (weaker than nitro), potential for halogen bonding
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 6-trifluoromethyl 3-methoxyphenylacetamide Not provided High lipophilicity (CF₃), electron-donating methoxy

Analysis :

  • Nitro vs. Ethoxy/Trifluoromethyl : The nitro group (target) enhances electrophilicity compared to ethoxy (electron-donating) or trifluoromethyl (moderate electron-withdrawing) . This may improve binding to electron-rich biological targets.
  • Ethyl vs.

Acetamide/Sulfonamide Modifications

Table 2: Acetamide/Sulfonamide Variations

Compound Name Aryl Substituent Functional Group Key Inferred Properties
Target Compound 4-fluorophenyl Sulfonyl Enhanced enzyme inhibition potential (sulfonamide)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-trimethoxyphenyl Acetamide Increased solubility (methoxy), potential for π-π stacking
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-fluorophenyl Benzamide Reduced polarity, possible metabolic stability

Analysis :

  • Sulfonamide vs. Acetamide : Sulfonamide groups (target) are more polar and acidic than acetamides, improving water solubility and target engagement .
  • Fluoro vs. Methoxy : The 4-fluoro substituent (target) balances lipophilicity and electronegativity, whereas methoxy groups (patent compounds) increase solubility but reduce electrophilicity .

Electronic and Steric Effects

  • Nitro Group : The 6-nitro substitution (target) likely enhances reactivity in nucleophilic aromatic substitution compared to ethoxy or fluoro analogs, making it a candidate for prodrug activation .

Q & A

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • Answer : Key techniques include:
    • 1H/13C NMR : Assigns proton and carbon environments, confirming the thiazole ring, sulfonyl group, and acetamide linkage. For example, the nitro group causes deshielding in adjacent protons .
    • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₅FN₃O₅S₂).
    • IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch ~1350 cm⁻¹, nitro N=O ~1520 cm⁻¹) .
    • Elemental analysis : Ensures purity (>95%) and correct stoichiometry .

Q. What synthetic routes are typically employed to prepare this compound?

  • Answer : Synthesis involves:
    • Step 1 : Preparation of 3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-one via nitration of benzo[d]thiazole followed by alkylation .
    • Step 2 : Sulfonylation using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
    • Step 3 : Condensation with 2-chloroacetamide using coupling agents like EDCI/HOBt, followed by purification via column chromatography .

Q. How is the purity of intermediates and the final compound assessed?

  • Answer :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities (<2%) .
    • Melting point analysis : Consistency with literature values indicates crystallinity and purity .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with bacterial targets like DprE1?

  • Answer :
    • Software : Use Schrödinger’s GLIDE or AutoDock Vina for docking into DprE1’s active site (PDB: 4FDN). Key interactions include hydrogen bonding with Lys418 and π-π stacking with the benzo[d]thiazole ring .
    • Validation : Compare docking scores (GlideScore) with known inhibitors like BTZ043. Free energy calculations (MM-GBSA) refine affinity predictions .

Q. What strategies optimize bioactivity against Mycobacterium tuberculosis?

  • Answer :
    • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl ring to enhance target binding .
    • Enzyme inhibition assays : Measure IC₅₀ against DprE1 using a colorimetric assay (e.g., reduction of resazurin) .
    • Resistance profiling : Test against BTZ-resistant strains to assess cross-resistance risks .

Q. How can in vitro cytotoxicity be evaluated to prioritize lead candidates?

  • Answer :
    • Cell viability assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents. Calculate selectivity index (SI = IC₅₀/ MIC) to balance efficacy and toxicity .
    • Apoptosis markers : Flow cytometry (Annexin V/PI staining) detects early-stage toxicity .

Q. What experimental designs resolve contradictions in biological activity between analogs?

  • Answer :
    • Metabolic stability : Use liver microsomes (human/mouse) to assess CYP450-mediated degradation.
    • Target engagement : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to DprE1 .
    • Crystallography : Solve co-crystal structures to confirm binding modes of inactive analogs .

Q. How can substituent modifications improve solubility for in vivo studies?

  • Answer :
    • Prodrug design : Introduce phosphate or ester groups at the acetamide moiety for hydrolytic activation .
    • Co-solvents : Use PEG-400 or cyclodextrins in formulation screens to enhance aqueous solubility .

Q. What methodologies validate the stereochemical configuration (E/Z) of the imine bond?

  • Answer :
    • NOE NMR : Irradiation of the ethyl group protons to confirm spatial proximity to the nitro group (E-configuration) .
    • X-ray crystallography : Resolve bond angles and dihedral angles in single crystals .

Q. How are pharmacokinetic properties (e.g., half-life) assessed preclinically?

  • Answer :
    • In vivo PK studies : Administer IV/oral doses in rodents. Collect plasma samples for LC-MS/MS analysis to calculate t₁/₂, Cmax, and bioavailability .
    • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.